Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)

Catalog No.
S3413757
CAS No.
329736-05-2
M.F
C58H48Cl2N2P2Ru
M. Wt
1006.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-...

CAS Number

329736-05-2

Product Name

Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)

IUPAC Name

dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Molecular Formula

C58H48Cl2N2P2Ru

Molecular Weight

1006.9 g/mol

InChI

InChI=1S/C44H32P2.C14H16N2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-32H;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.0.../s1

InChI Key

PZTVCDSGEXHVBL-LISIALKWSA-L

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl

Description

This product is a DMF/Diethyl ether solvate

Asymmetric Catalysis

One of the most prominent applications of Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) is in asymmetric catalysis. This type of catalysis involves promoting a chemical reaction while favoring the formation of one specific stereoisomer (a molecule with the same atoms but arranged differently in space) over its mirror image.

The RuCl2((S)-BINAP)(R,R-DPEN) complex achieves this by containing a chiral ruthenium center, meaning it's not superimposable on its mirror image. This chirality allows the catalyst to interact differently with the starting materials in a reaction, leading to the preferential formation of a specific stereoisomer of the product. Research has shown its effectiveness in various asymmetric hydrogenation reactions, where a hydrogen molecule is added to an unsaturated bond in a molecule. For instance, a study published in the Journal of the American Chemical Society demonstrates its utility in the asymmetric hydrogenation of ketones.[Source: ]

Dates

Modify: 2023-08-19

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